N-ethyl-4-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine
Description
N-ethyl-4-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine is a complex organic compound that belongs to the class of pyrrolopyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[3,2-d]pyrimidine core, which is a fused heterocyclic system containing both pyrrole and pyrimidine rings. This unique structure contributes to its biological activity and makes it a subject of interest in medicinal chemistry.
Properties
Molecular Formula |
C17H22N8 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-ethyl-4-[4-(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C17H22N8/c1-3-18-17-19-5-4-14(23-17)24-6-8-25(9-7-24)16-15-13(20-11-21-16)10-12(2)22-15/h4-5,10-11,22H,3,6-9H2,1-2H3,(H,18,19,23) |
InChI Key |
JDNSQXJNUOCPCK-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3NC(=C4)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-ethyl-4-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors to form the pyrrolo[3,2-d]pyrimidine core, followed by functionalization to introduce the piperazine and pyrimidine moieties. The reaction conditions typically involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
N-ethyl-4-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using halogenated derivatives and nucleophiles like amines or thiols.
Cyclization: Intramolecular cyclization reactions can be used to form additional rings or fused ring systems. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
N-ethyl-4-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a kinase inhibitor, which can modulate various signaling pathways in cells.
Medicine: It has potential therapeutic applications in the treatment of cancer, inflammation, and infectious diseases due to its ability to inhibit specific enzymes and receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence .
Mechanism of Action
The mechanism of action of N-ethyl-4-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine involves its interaction with molecular targets such as protein kinases. The compound acts as an ATP-competitive inhibitor, binding to the active site of the kinase and preventing the phosphorylation of downstream substrates. This inhibition can lead to the modulation of various cellular processes, including cell proliferation, apoptosis, and differentiation. The specific pathways involved depend on the particular kinase targeted by the compound .
Comparison with Similar Compounds
N-ethyl-4-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine can be compared with other pyrrolo[3,2-d]pyrimidine derivatives, such as:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also act as kinase inhibitors but may have different selectivity and potency profiles.
Halogenated pyrrolo[2,3-d]pyrimidine derivatives: These compounds have been studied for their cytotoxic effects and potential as multi-targeted kinase inhibitors. The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and selectivity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
